(S)-2-((S)-2-Aminopropanamido)pentanamide
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Overview
Description
(S)-2-((S)-2-Aminopropanamido)pentanamide is a chiral compound with significant importance in various fields of scientific research It is characterized by its unique structure, which includes an amide linkage and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Aminopropanamido)pentanamide typically involves the reaction of (S)-2-aminopropanoic acid with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-Aminopropanamido)pentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-((S)-2-Aminopropanamido)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-((S)-2-Aminopropanamido)pentanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The amide linkage can also participate in interactions with enzymes, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Aminopropanoic acid
- (S)-2-Aminobutanamide
- (S)-2-Aminopentanamide
Uniqueness
(S)-2-((S)-2-Aminopropanamido)pentanamide is unique due to its specific chiral configuration and the presence of both an amino group and an amide linkage. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C8H17N3O2 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanamide |
InChI |
InChI=1S/C8H17N3O2/c1-3-4-6(7(10)12)11-8(13)5(2)9/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t5-,6-/m0/s1 |
InChI Key |
IDRDPRCHSIGJPZ-WDSKDSINSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCC(C(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
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